7-(4-hydroxy-3,5-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-hydroxy-3,5-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes both phenyl and imidazo[4,5-b]pyridin-5-one moieties, which contribute to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-hydroxy-3,5-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[4,5-b]pyridin-5-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl groups: The phenyl groups can be introduced via Suzuki or Heck coupling reactions using palladium catalysts.
Hydroxylation and methoxylation: The hydroxyl and methoxy groups can be introduced through selective hydroxylation and methylation reactions using reagents such as hydroxylamine and methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the imidazo[4,5-b]pyridin-5-one core, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of reduced imidazo[4,5-b]pyridin-5-one derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, inflammation, and neurological disorders, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(4-hydroxy-3,5-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-hydroxy-3,5-dimethoxyphenyl)-1-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- 7-(4-hydroxy-3,5-dimethoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
- 7-(4-hydroxy-3,5-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-one
Uniqueness
The uniqueness of 7-(4-hydroxy-3,5-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one lies in its specific combination of functional groups and structural features. The presence of both hydroxyl and methoxy groups, along with the trifluoromethylphenyl moiety, contributes to its distinct chemical properties and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H18F3N3O4 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
7-(4-hydroxy-3,5-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H18F3N3O4/c1-30-15-6-11(7-16(31-2)19(15)29)14-9-17(28)26-20-18(14)27(10-25-20)13-5-3-4-12(8-13)21(22,23)24/h3-8,10,14,29H,9H2,1-2H3,(H,26,28) |
InChI Key |
JQAYAYKDVKRNQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2CC(=O)NC3=C2N(C=N3)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.